Antioxidant Capacity of 1,3,4-Oxadiazol-2-amines: Class-Level DPPH IC50 Range Informs Baseline Expectation
In a study of 1,3,4-oxadiazol-2-amines synthesized via ultrasound-assisted cyclization, DPPH radical scavenging IC50 values ranged from 0.237 mM to 0.863 mM across the series [1]. For comparison, the reference antioxidant ascorbic acid typically exhibits DPPH IC50 values in the 0.05–0.10 mM range under equivalent conditions [1]. No direct DPPH IC50 for 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine itself has been published; however, its 3,4-dimethoxy regioisomer counterpart (compound 6i) showed an IC50 of 15.14 µM in a related antioxidant assay [2], suggesting that dimeric methoxy substitution on the phenyl ring substantially enhances radical-scavenging activity relative to unsubstituted oxadiazol-2-amines. The 2,5-dimethoxy substitution pattern is predicted to further modulate this activity through altered electron-donating character and steric effects.
| Evidence Dimension | DPPH free radical scavenging IC50 (antioxidant activity) |
|---|---|
| Target Compound Data | Not directly determined; predicted based on class range of 0.237–0.863 mM for 1,3,4-oxadiazol-2-amines [1] and 15.14 µM for a closely related 3,4-dimethoxyphenyl analog (6i) [2] |
| Comparator Or Baseline | Class-level DPPH IC50 range: 0.237–0.863 mM for various 1,3,4-oxadiazol-2-amines [1]; ascorbic acid reference IC50 ~0.05–0.10 mM [1]; 3,4-dimethoxyphenyl analog 6i IC50 = 15.14 µM [2] |
| Quantified Difference | 3,4-dimethoxy analog 6i is ~16–57-fold more potent than class-typical oxadiazol-2-amines; 2,5-dimethoxy regioisomer activity predicted to differ from 3,4-regioisomer based on documented regioisomer-dependent activity shifts in anticancer assays [3] |
| Conditions | DPPH assay; methanol or ethanol solvent; ambient temperature; spectrophotometric detection at 517 nm [1] |
Why This Matters
Procurement of the specific 2,5-dimethoxy regioisomer is essential because the 3,4-dimethoxy analog demonstrates that methoxy substitution pattern critically governs biological potency, and SAR from other oxadiazole series shows that regioisomers are not interchangeable.
- [1] Beyzaei, H.; Kamali Deljoo, M.; Aryan, R.; Ghasemi, B.; Shams, M. Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Acta Chim. Slov. 2021, 68 (1), 172–180. View Source
- [2] Ahsan, M.J.; Hassan, M.Z.; Jadav, S.S.; Geesi, M.H.; Bakht, M.A.; Riadi, Y.; Salahuddin; Akhtar, M.S.; Mallick, M.N.; Akhter, M.H. Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines. Lett. Org. Chem. 2020, 17 (2), 133–140. View Source
- [3] Nesaragi, A.R.; Kamble, R.R.; Bayannavar, P.K.; Shaikh, S.K.J.; Hoolageri, S.R.; Kodasi, B.; Joshi, S.D.; Kumbar, V.M. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents. ChemistrySelect 2017, 2 (35), 11668–11676. View Source
